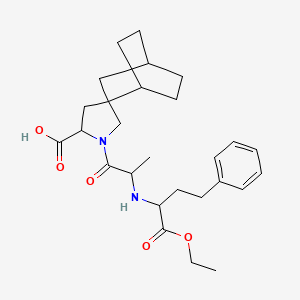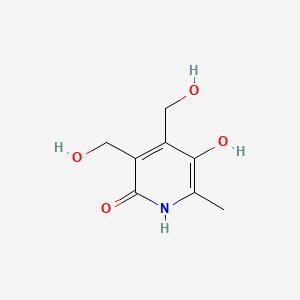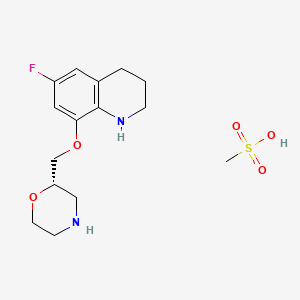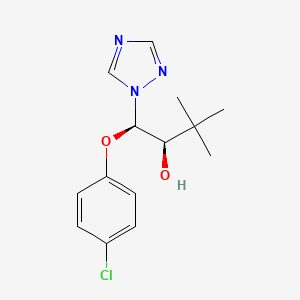
TRIADIMENOL ISOMER B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRIADIMENOL ISOMER B is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenoxy group, and a butanol moiety
Mechanism of Action
Target of Action
Triadimenol Isomer B, also known as Triadimenol, is primarily targeted towards fungi. It acts as a systemic fungicide, meaning it is absorbed by the plant and then transported throughout its tissues, providing protection from various fungal diseases .
Mode of Action
Triadimenol operates by blocking the biosynthesis of ergosterol, a critical component of fungal cell membranes . Specifically, it inhibits the process of demethylation, a crucial step in ergosterol production . This disruption in ergosterol production leads to changes in the cell membrane’s structure and function, ultimately causing the death of the fungus.
Biochemical Pathways
The primary biochemical pathway affected by Triadimenol is the ergosterol biosynthesis pathway. By inhibiting demethylation, Triadimenol prevents the conversion of lanosterol to ergosterol . This disruption can lead to a cascade of effects downstream, as ergosterol is vital for maintaining the integrity and fluidity of the fungal cell membrane.
Pharmacokinetics
It’s known that triadimenol is a chiral molecule, and the technical material is a mixture of two diastereoisomeric forms . The ratio of these isomers can impact the bioavailability and overall effectiveness of the compound .
Result of Action
The primary result of Triadimenol’s action is the death of the fungus. By inhibiting ergosterol biosynthesis, it disrupts the structure and function of the fungal cell membrane, leading to cell death . This makes Triadimenol an effective fungicide for protecting crops from various fungal diseases.
Action Environment
The action of Triadimenol can be influenced by various environmental factors. For instance, its degradation in aquatic environments showed stereoselectivity, meaning different enantiomers can cause various adverse effects . Furthermore, the compound’s effectiveness can be influenced by the presence of other pesticides, with which it can act synergistically . Therefore, the environment in which Triadimenol is used can significantly impact its action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRIADIMENOL ISOMER B typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenoxy intermediate.
Introduction of the triazole ring: The 4-chlorophenoxy intermediate is then reacted with a triazole derivative under suitable conditions to introduce the triazole ring.
Formation of the butanol moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
TRIADIMENOL ISOMER B can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
TRIADIMENOL ISOMER B has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-(4-bromophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol: Similar structure with a bromine atom instead of chlorine.
(1R,2R)-1-(4-fluorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol: Similar structure with a fluorine atom instead of chlorine.
(1R,2R)-1-(4-methylphenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol: Similar structure with a methyl group instead of chlorine.
Uniqueness
The uniqueness of TRIADIMENOL ISOMER B lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenoxy group may enhance its reactivity and binding affinity compared to similar compounds with different substituents.
Properties
CAS No. |
70585-37-4 |
|---|---|
Molecular Formula |
C14H18ClN3O2 |
Molecular Weight |
295.76 g/mol |
IUPAC Name |
(1S,2S)-1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C14H18ClN3O2/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11/h4-9,12-13,19H,1-3H3/t12-,13+/m1/s1 |
InChI Key |
BAZVSMNPJJMILC-OLZOCXBDSA-N |
SMILES |
CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)O |
Isomeric SMILES |
CC(C)(C)[C@@H]([C@@H](N1C=NC=N1)OC2=CC=C(C=C2)Cl)O |
Canonical SMILES |
CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)O |
Synonyms |
triadimenol A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


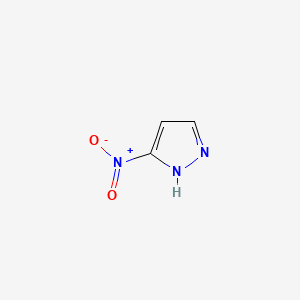
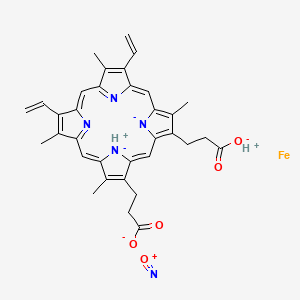
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;7-[(1R,2S)-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid](/img/structure/B1207155.png)
![17-hydroxy-24-methoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B1207158.png)
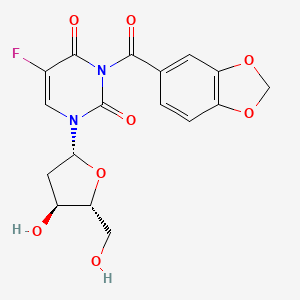


![1-[2-(Hydroxyamino)imidazol-1-yl]-3-methoxypropan-2-ol](/img/structure/B1207167.png)
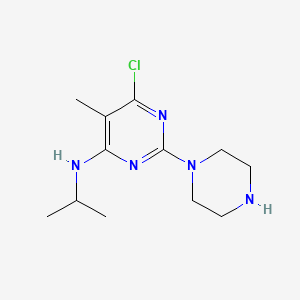
![2-(3,4-dichlorophenyl)-6-methylsulfonyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1207169.png)
![2-[(5-Carboxy-4-hydroxy-2-methylheptan-3-yl)amino]-N-methoxy-2-oxoethanimine oxide](/img/structure/B1207170.png)
